molecular formula C18H11BrFN5O2 B2831999 2-(3-bromophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869068-86-0

2-(3-bromophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2831999
CAS RN: 869068-86-0
M. Wt: 428.221
InChI Key: BOVBHHMSXBSALC-UHFFFAOYSA-N
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Description

Compounds like this one are typically organic molecules that contain a purine ring, which is a type of heterocyclic aromatic compound. The bromophenyl and fluorophenyl groups are aromatic rings with halogen substitutions, which can significantly affect the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such compounds typically involves multi-step reactions, starting with the formation of the purine ring, followed by various substitution reactions to introduce the bromophenyl and fluorophenyl groups .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, the bromine and fluorine atoms on the phenyl rings could potentially be reactive sites for further chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this one can be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in different solvents, and its spectral properties .

Scientific Research Applications

Antimicrobial and Antipathogenic Activity

Research has shown that derivatives similar to the queried compound exhibit significant antimicrobial and antipathogenic effects. For instance, thiourea derivatives have been synthesized and tested for their antibacterial efficacy, demonstrating potential as novel antimicrobial agents with antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).

Intermolecular Interactions

Intermolecular interactions, including hydrogen bonding and π-interactions, are crucial in the development of compounds for medicinal chemistry. For example, antipyrine derivatives have been studied for their crystal packing and intermolecular interactions through X-ray structure, Hirshfeld surface analysis, and DFT calculations, indicating the significance of these interactions in stabilizing molecular assemblies (Saeed et al., 2020).

Inhibition of Kinase Activity

Compounds structurally related to the query have been explored for their ability to inhibit kinase activity, which is pivotal in cancer research. For instance, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been identified as a selective and efficacious inhibitor of the Met kinase superfamily, showcasing the potential for cancer treatment (Schroeder et al., 2009).

Drug Development Applications

The structural motifs found in compounds similar to the queried chemical are integral to the design and synthesis of new drugs. For example, research into the active metabolite of leflunomide has led to the synthesis of analogs with potential EGFR inhibitory activity, suggesting applications in the development of immunosuppressive drugs (Ghosh, Zheng, & Uckun, 1999).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many brominated and fluorinated compounds are considered hazardous due to their potential reactivity and toxicity .

properties

IUPAC Name

2-(3-bromophenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFN5O2/c19-10-3-1-2-9(8-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-6-4-11(20)5-7-12/h1-8H,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVBHHMSXBSALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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